
3,6-Dinitrooct-4-ene-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dinitrooct-4-ene-2,7-dione is an organic compound characterized by the presence of nitro groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dinitrooct-4-ene-2,7-dione typically involves the nitration of oct-4-ene-2,7-dione. This can be achieved through the reaction of oct-4-ene-2,7-dione with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the dinitro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
3,6-Dinitrooct-4-ene-2,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the nitro groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用機序
The mechanism of action of 3,6-Dinitrooct-4-ene-2,7-dione is not well-documented. compounds with nitro groups are known to interact with biological molecules through various pathways, including:
Molecular Targets: Nitro compounds can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: Nitro compounds can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
類似化合物との比較
Similar Compounds
2,4-Dinitrotoluene: Similar in having nitro groups, but differs in the aromatic ring structure.
1,3-Dinitrobenzene: Another nitro compound with an aromatic ring, differing in the position of nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known nitro compound with three nitro groups on an aromatic ring.
Uniqueness
3,6-Dinitrooct-4-ene-2,7-dione is unique due to its conjugated diene system and the presence of nitro groups on a non-aromatic backbone
特性
CAS番号 |
111725-70-3 |
|---|---|
分子式 |
C8H10N2O6 |
分子量 |
230.17 g/mol |
IUPAC名 |
3,6-dinitrooct-4-ene-2,7-dione |
InChI |
InChI=1S/C8H10N2O6/c1-5(11)7(9(13)14)3-4-8(6(2)12)10(15)16/h3-4,7-8H,1-2H3 |
InChIキー |
WLUJQLCUQRRMKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C=CC(C(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)

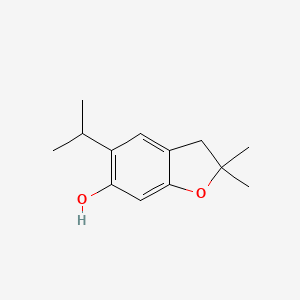

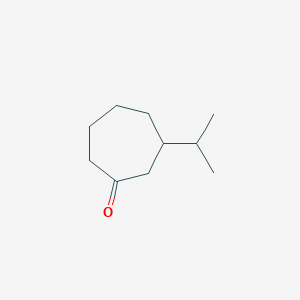
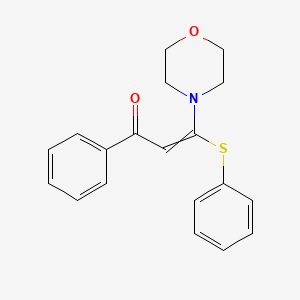

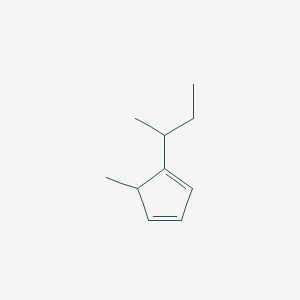
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)

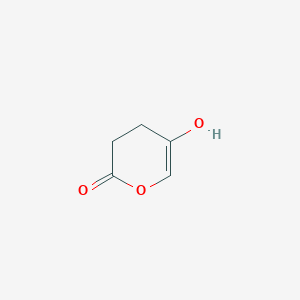


![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)
